molecular formula C27H21ClN4OS B12141544 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12141544
M. Wt: 485.0 g/mol
InChI Key: KJWBIERHRTWTSI-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Acetylation: The final step involves the acetylation of the triazole derivative with naphthalen-1-yl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its triazole core is a common motif in many drugs, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The aromatic rings and sulfanyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole core.

    Voriconazole: Another triazole antifungal with a different substitution pattern.

    Itraconazole: A triazole derivative used in the treatment of fungal infections.

Uniqueness

What sets 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide apart is its unique combination of aromatic rings and the sulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H21ClN4OS

Molecular Weight

485.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H21ClN4OS/c1-18-9-15-22(16-10-18)32-26(20-11-13-21(28)14-12-20)30-31-27(32)34-17-25(33)29-24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,17H2,1H3,(H,29,33)

InChI Key

KJWBIERHRTWTSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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